Pasiniazid (Isoniazid p-aminosalicylate) is a chemical compound synthesized from Isoniazid and 4-Aminosalicylic acid. [] It functions as a prodrug, metabolizing into its active components within the body. This characteristic makes it valuable in scientific research, particularly in studying tuberculosis treatment. [] Notably, Pasiniazid exhibits effectiveness against multi-drug resistant tuberculosis (MDR-TB). [, , , , , , , , , , , , , ]
Pasiniazid is derived from the combination of isonicotinic acid hydrazide and p-aminosalicylic acid. It falls under the category of hydrazine derivatives and is recognized for its role in combating multidrug-resistant tuberculosis. Its CAS number is 2066-89-9, and it has been studied extensively for its efficacy against various strains of Mycobacterium tuberculosis, particularly those exhibiting resistance to isoniazid and para-aminosalicylic acid .
The synthesis of pasiniazid involves several key steps:
The synthesis can be represented by the following general reaction:
This reaction highlights the formation of pasiniazid through the interaction of its precursor compounds, emphasizing the importance of precise conditions for optimal yield .
Pasiniazid's molecular structure can be described as follows:
The structural integrity of pasiniazid is crucial for its function, as it allows for effective interaction with bacterial enzymes involved in cell wall synthesis .
Pasiniazid participates in various chemical reactions relevant to its pharmacological activity:
These reactions underscore pasiniazid's role in disrupting normal bacterial metabolism, thereby enhancing its efficacy as an antitubercular agent .
The mechanism of action of pasiniazid primarily involves:
This mechanism highlights pasiniazid's effectiveness against resistant strains by targeting fundamental processes necessary for bacterial survival .
Pasiniazid exhibits several notable physical and chemical properties:
These properties are essential for understanding how pasiniazid can be effectively formulated into pharmaceutical preparations for treating tuberculosis .
Pasiniazid has several significant applications in medical science:
The ongoing research into pasiniazid continues to reveal its potential benefits in combating one of the most challenging infectious diseases globally .
The management of tuberculosis (TB) has historically relied on multi-drug regimens to overcome Mycobacterium tuberculosis's adaptive resistance mechanisms. The seminal 6-month "short-course" therapy (isoniazid + rifampicin + pyrazinamide + ethambutol) established the paradigm of synergistic drug combinations in the 1970s [8]. Para-aminosalicylic acid (PAS), one of the earliest anti-TB agents (1940s), was initially replaced due to gastrointestinal toxicity but resurged as a critical second-line drug for multidrug-resistant TB (MDR-TB) [1]. This historical pivot underscores the enduring rationale: combining drugs with complementary mechanisms circumvents resistance and enhances efficacy. Pasiniazid—a molecular hybrid of isoniazid (INH) and PAS—emerged from this evolutionary trajectory, designed to leverage the pharmacokinetic and synergistic advantages of both components while mitigating individual limitations [2] [4].
The synergy between INH and PAS is mechanistically grounded in their distinct but complementary targets:
Table 1: Synergistic Effects of INH-PAS Combination Against M. tuberculosis
Parameter | INH Alone | PAS Alone | INH+PAS Combination |
---|---|---|---|
MIC₅₀ (mg/L) | 4.0 | 0.063 | 0.25 (INH), 0.008 (PAS) |
MIC Reduction (Fold) | - | - | 16 (INH), 8 (PAS) |
Synergy Rate (FICI ≤0.5) | - | - | 94.4% (68/72 isolates) |
Efficacy in MDR/XDR isolates | Variable | Variable | Consistent (P>0.05) |
This synergy was validated across 72 clinical isolates (24 pan-susceptible, 24 MDR-TB, 24 XDR-TB) using checkerboard assays and fractional inhibitory concentration indices (FICI). The 16-fold reduction in INH's MIC and 8-fold reduction in PAS's MIC confirm potentiation beyond additive effects. Critically, synergy persisted irrespective of resistance patterns, suggesting PAS resensitizes INH-resistant strains by circumventing katG-mediated resistance pathways [1] [3].
Pasiniazid's development reflects targeted innovation in TB therapeutics, with patents emphasizing its molecular hybridization and resistance-overcoming properties:
Table 2: Pasiniazid's Cross-Resistance Profile in INH-Resistant Isolates
Resistance Profile | PAS-Resistant Isolates | INH-Resistant Isolates |
---|---|---|
Total Isolates | 13 | 109 |
Resistant to Pasiniazid | 2 (15.4%) | 21 (19.3%) |
Susceptible to Pasiniazid | 11 (84.6%) | 88 (80.7%) |
Key Mutations | Not specified | katG, inhA, oxyR–ahpC |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7